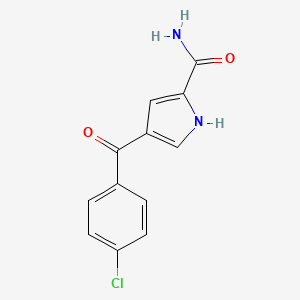

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound. It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Synthesis Analysis

The synthesis of this compound could involve the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another study mentions the synthesis of a similar compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea (CBEDEA), and its Ni(II) and Cu(II) complexes .Molecular Structure Analysis

The molecular structure of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” can be analyzed using various spectroscopic techniques such as FT-IR, UV-VIS, ¹H NMR, and mass spectroscopy . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” include a molecular weight of 175.012 Da . It’s a liquid at room temperature with a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg . It’s soluble in Chloroform and DMSO .Applications De Recherche Scientifique

Pharmaceutical Intermediates

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide: is used as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of various drugs, particularly those that target the central nervous system. The compound’s ability to cross the blood-brain barrier makes it valuable for developing treatments for neurological disorders .

Synthesis of Coenzyme A Derivatives

This compound is instrumental in synthesizing 4-chlorobenzoyl CoA , a derivative of coenzyme A (CoA). CoA derivatives are essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .

Acylation Reactions

In organic chemistry, 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is used to facilitate acylation reactions. It’s particularly useful in acylating benzene using solid acid catalysts, which is a fundamental step in synthesizing aromatic ketones—a key component in many organic compounds .

Preparation of Semicarbazides

The compound is used to prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . Semicarbazides have applications in creating pharmaceuticals that exhibit anticonvulsant, antitumor, and antimicrobial activities .

Catalysis Research

Researchers use 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide to study catalysis, particularly in reactions involving solid acid catalysts. This research has implications for developing more efficient and environmentally friendly chemical processes .

Material Science

In material science, this compound is explored for its potential in creating new materials with unique properties, such as enhanced durability or conductivity. Its chemical structure allows for the possibility of creating polymers with specific desired characteristics .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . It’s recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDYPYHIMMYLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)

![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)

![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)